Ethyl 11-(4-acetylphenoxy)undecanoate
Description
Ethyl 11-(4-acetylphenoxy)undecanoate is a synthetic ester derivative characterized by an 11-carbon aliphatic chain esterified with an ethyl group and substituted at the terminal position with a 4-acetylphenoxy moiety. This compound has been investigated primarily in the context of anticancer research, particularly for its role as a genistein-derived analogue targeting estrogen receptor alpha (ERα)-positive breast cancer cells.
Synthesis: The compound is synthesized via a nucleophilic substitution reaction between ethyl 11-(chlorocarbonyl)undecanoate and deoxybenzoin derivatives under basic conditions (potassium carbonate in anhydrous acetone), yielding a 70.7% product after purification by column chromatography . Its structural design incorporates a lipophilic undecanoate chain to enhance cellular permeability and a phenolic acetyl group to modulate ERα binding affinity.
Properties
CAS No. |
88843-33-8 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
ethyl 11-(4-acetylphenoxy)undecanoate |
InChI |
InChI=1S/C21H32O4/c1-3-24-21(23)12-10-8-6-4-5-7-9-11-17-25-20-15-13-19(14-16-20)18(2)22/h13-16H,3-12,17H2,1-2H3 |
InChI Key |
GYXUKYDKPREPJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 11-(4-acetylphenoxy)undecanoate typically involves the esterification of 11-(4-acetylphenoxy)undecanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 11-(4-acetylphenoxy)undecanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products
Oxidation: Formation of 11-(4-acetylphenoxy)undecanoic acid.
Reduction: Formation of 11-(4-hydroxyphenoxy)undecanol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 11-(4-acetylphenoxy)undecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 11-(4-acetylphenoxy)undecanoate involves its interaction with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The aromatic ring can also interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogues
*Cellulose derivatives have variable molecular formulas depending on the degree of substitution (DS ≈ 3).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
